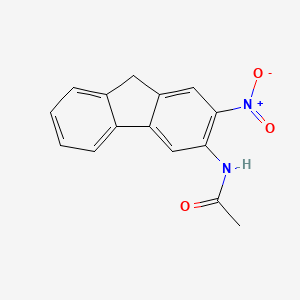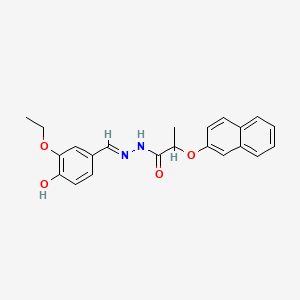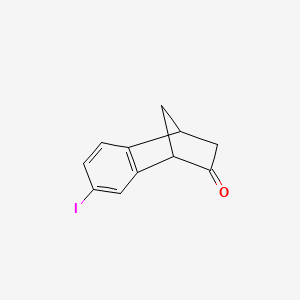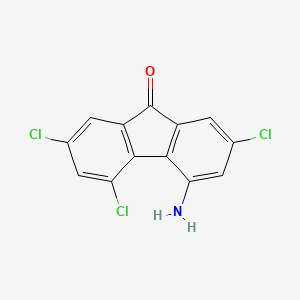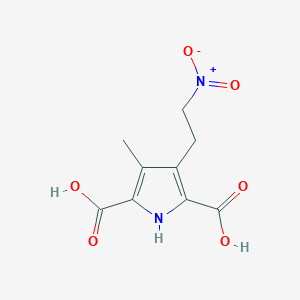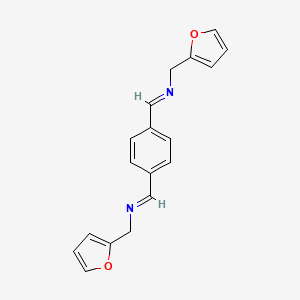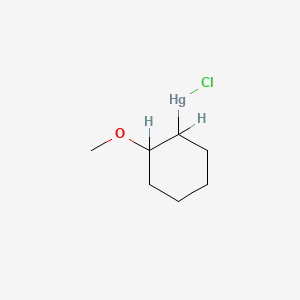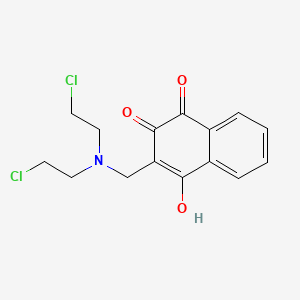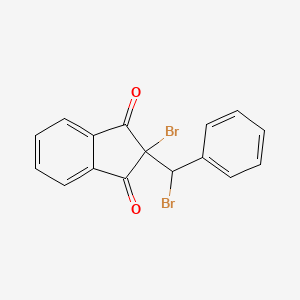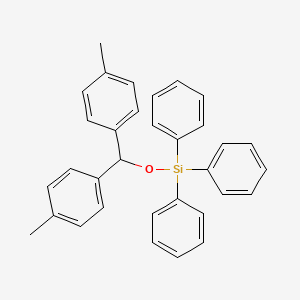
(Di-p-tolylmethoxy)triphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Di-p-tolylmethoxy)triphenylsilane is an organosilicon compound with the molecular formula C33H30OSi and a molecular weight of 470.692 g/mol . This compound is characterized by the presence of a triphenylsilane core substituted with a di-p-tolylmethoxy group, making it a unique and valuable chemical in various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Di-p-tolylmethoxy)triphenylsilane typically involves the reaction of triphenylsilane with di-p-tolylmethanol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions . The process can be summarized as follows:
Reactants: Triphenylsilane and di-p-tolylmethanol.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Reaction Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
(Di-p-tolylmethoxy)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
(Di-p-tolylmethoxy)triphenylsilane has a wide range of applications in scientific research:
作用机制
The mechanism by which (Di-p-tolylmethoxy)triphenylsilane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in its vicinity . The methoxy group can act as a leaving group in substitution reactions, while the triphenylsilane core provides stability and reactivity .
相似化合物的比较
Similar Compounds
- (M-tolyl)triphenylsilane
- (P-tolyl)triphenylsilane
- (O-tolyl)triphenylsilane
- 1,1-Di(p-tolyl)-1,2,2,2-tetraphenyldisilane
- 1,2-Di(p-tolyl)-1,1,2,2-tetraphenyldisilane
Uniqueness
(Di-p-tolylmethoxy)triphenylsilane stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the di-p-tolylmethoxy group enhances its solubility and stability, making it a valuable compound for specialized applications .
属性
分子式 |
C33H30OSi |
|---|---|
分子量 |
470.7 g/mol |
IUPAC 名称 |
bis(4-methylphenyl)methoxy-triphenylsilane |
InChI |
InChI=1S/C33H30OSi/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34-35(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
InChI 键 |
NFWUMTQMZJUFAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


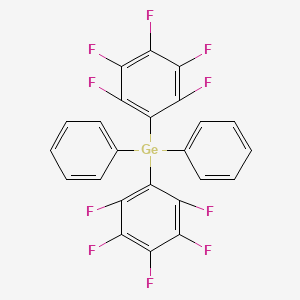

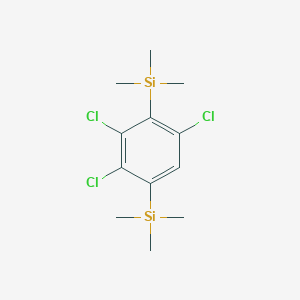
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)

